molecular formula C25H19ClN6OS2 B11090244 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11090244
M. Wt: 519.0 g/mol
InChI Key: ZICYKSDUONJARH-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a thiazole ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: Starting with a 2-chlorobenzylamine derivative, the thiazole ring is formed through a cyclization reaction with a suitable thiocarbonyl compound under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is synthesized separately, often via a cycloaddition reaction involving an azide and an alkyne.

    Coupling Reactions: The thiazole and triazole intermediates are then coupled using a sulfanyl linkage, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Acylation: The final step involves acylation of the coupled product with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.

    Quality Control: Implementing rigorous quality control measures, including NMR, IR, and mass spectrometry, to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms in the benzyl group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves binding to specific molecular targets. For instance:

    Antimicrobial Action: It binds to bacterial enzymes, disrupting cell wall synthesis and leading to cell death.

    Anticancer Action: It inhibits enzymes like tyrosine kinases, which are crucial for cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H19ClN6OS2

Molecular Weight

519.0 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H19ClN6OS2/c26-21-9-5-4-6-18(21)14-20-15-28-24(35-20)29-22(33)16-34-25-31-30-23(17-10-12-27-13-11-17)32(25)19-7-2-1-3-8-19/h1-13,15H,14,16H2,(H,28,29,33)

InChI Key

ZICYKSDUONJARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl)C5=CC=NC=C5

Origin of Product

United States

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